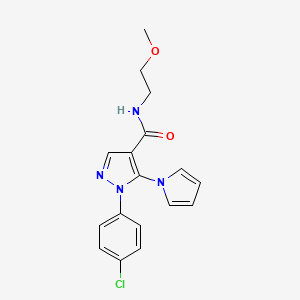![molecular formula C21H30N6O B12173682 3-(6-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one](/img/structure/B12173682.png)
3-(6-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclohexenyl group: This step often involves nucleophilic substitution or addition reactions.
Attachment of the piperidinyl group: This can be done through amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(6-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(6-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1-cyclohexen-1-yl): This compound shares the cyclohexenyl group and can undergo similar chemical reactions.
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar structure and can be used for comparative studies.
Uniqueness
What sets 3-(6-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for a wide range of applications and research areas.
Properties
Molecular Formula |
C21H30N6O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-[6-[2-(cyclohexen-1-yl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C21H30N6O/c28-21(26-15-5-2-6-16-26)12-11-20-24-23-19-10-9-18(25-27(19)20)22-14-13-17-7-3-1-4-8-17/h7,9-10H,1-6,8,11-16H2,(H,22,25) |
InChI Key |
GQJFWELABZGRCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2=NN=C3N2N=C(C=C3)NCCC4=CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B12173599.png)

![(5Z)-3-benzyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12173621.png)


![2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B12173646.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B12173662.png)
![1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12173664.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B12173671.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12173672.png)
![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12173687.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12173691.png)
![2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B12173692.png)
